molecular formula C12H8ClNO B1604982 (3-Chlorophenyl)(pyridin-4-YL)methanone CAS No. 62246-94-0

(3-Chlorophenyl)(pyridin-4-YL)methanone

Cat. No. B1604982
CAS RN: 62246-94-0
M. Wt: 217.65 g/mol
InChI Key: JPQDGWGFDQVTFH-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(pyridin-4-YL)methanone” is a chemical compound with the CAS Number: 62246-94-0. It has a molecular weight of 217.65 and its linear formula is C12 H8 Cl N O .


Molecular Structure Analysis

The molecular structure of “(3-Chlorophenyl)(pyridin-4-YL)methanone” consists of a chlorophenyl group and a pyridin-4-yl group connected by a methanone group .


Physical And Chemical Properties Analysis

“(3-Chlorophenyl)(pyridin-4-YL)methanone” is a solid at room temperature. .

Scientific Research Applications

Synthesis and Biological Applications

Biocatalytic Production of Chiral Intermediates

A study focused on the stereoselective reduction of a closely related compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, to produce an important chiral intermediate for the anti-allergic drug Betahistine using Kluyveromyces sp. This process demonstrated high efficiency and yield in an aqueous two-phase system, highlighting the compound's significance in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Molecular Structure and Antimicrobial Activity

Another research explored the structural, spectroscopic, and quantum chemical aspects of a derivative of the compound, demonstrating its potential antimicrobial activity. The study provided insights into the molecule's electronic properties and interaction mechanisms with microbial targets (Sivakumar et al., 2021).

Antiinflammatory and Antibacterial Properties

Synthesis of novel pyrazoline derivatives incorporating (3-Chlorophenyl)(pyridin-4-yl)methanone has shown promising antiinflammatory and antibacterial activities. The study emphasized the compound's role in developing new therapeutic agents, further underlined by molecular docking studies suggesting potential targets for inflammation and bacterial infection (Ravula et al., 2016).

Chemical Synthesis and Material Science Applications

Process Development for NK1-II Inhibitors

Research on the synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a closely related intermediate, has contributed to the development of NK1-II inhibitors. The work showcased efficient synthesis routes and process scalability, essential for pharmaceutical manufacturing (Kopach et al., 2010).

Advanced Oxidation Processes

A study involving the enhanced oxidation of 4-chlorophenol through sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperatures highlighted a novel advanced oxidation process. This research signifies the compound's utility in environmental applications, particularly in water purification and treatment strategies (Zhao et al., 2010).

properties

IUPAC Name

(3-chlorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQDGWGFDQVTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316661
Record name (3-Chlorophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(pyridin-4-YL)methanone

CAS RN

62246-94-0
Record name 62246-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Chlorophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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